![molecular formula C18H20FNO B5221932 N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide, commonly known as Fluorococaine, is a synthetic compound that belongs to the phenethylamine family. It is a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for research in the field of drug addiction and psychiatric disorders.
Mécanisme D'action
Fluorococaine works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, Fluorococaine increases the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation.
Biochemical and Physiological Effects:
Fluorococaine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of dopamine in the brain, which can lead to an increase in reward and motivation. It has also been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorococaine has a number of advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, Fluorococaine also has a number of limitations. It is a synthetic compound, which means that it may not accurately mimic the effects of natural neurotransmitters. Additionally, it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
Orientations Futures
There are a number of future directions for research on Fluorococaine. One area of research is the development of new compounds that are more selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of Fluorococaine on the brain and behavior. Finally, there is a need for more research on the safety and efficacy of Fluorococaine in humans, which could lead to its potential use in the treatment of drug addiction and psychiatric disorders.
Conclusion:
In conclusion, Fluorococaine is a synthetic compound that has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in reward and motivation. However, its safety and efficacy in humans are not well-established, which means that more research is needed before it can be used as a therapeutic agent.
Méthodes De Synthèse
Fluorococaine can be synthesized by using a modified version of the Leuckart-Wallach reaction. In this method, 4-fluorophenylacetone is reacted with ammonium formate and formic acid to produce the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to obtain the final product, Fluorococaine.
Applications De Recherche Scientifique
Fluorococaine has been extensively studied for its potential use in the treatment of drug addiction and psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of reward and motivation. By inhibiting the dopamine transporter, Fluorococaine can increase the extracellular concentration of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and an improvement in mood.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-11-9-16(10-12-17)13-14-20-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGSNZBZUKXWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

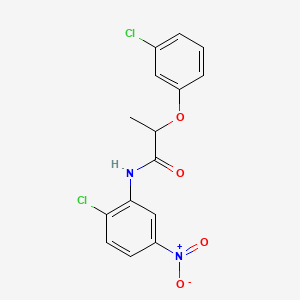
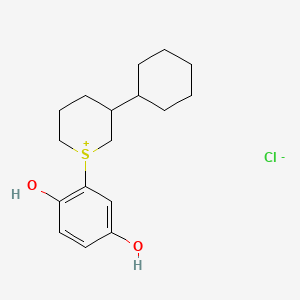
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-propyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5221868.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B5221870.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5221876.png)
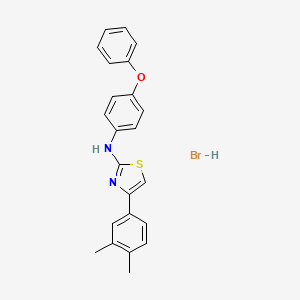
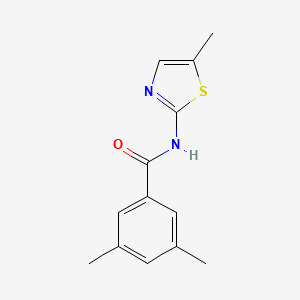
![2-(4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5221903.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5221917.png)
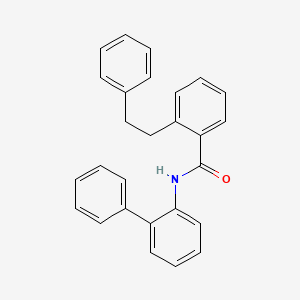
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5221928.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5221950.png)
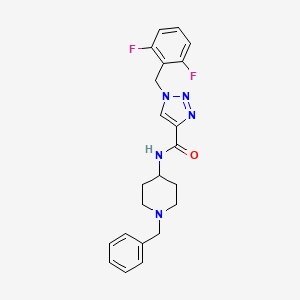
![N,N'-{4,4'-biphenyldiylbis[sulfonyl(2-chloro-4,1-phenylene)]}bis(4-chlorobenzenesulfonamide)](/img/structure/B5221963.png)